

An In-depth Technical Guide to Farnesoid X Receptor (FXR) Agonist GW4064

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-8-methoxyquinoline-3-carbonitrile

Cat. No.: B1371241

[Get Quote](#)

A Note on Chemical Identification (CAS Number): The provided CAS number, 214476-78-5, corresponds to the chemical entity **4-Chloro-8-methoxyquinoline-3-carbonitrile**[\[1\]](#)[\[2\]](#)[\[3\]](#). This compound is primarily documented as a chemical intermediate or building block in synthesis[\[2\]](#). Given the request for an in-depth guide for researchers in drug development, which implies a compound with significant biological characterization, it is highly probable that the intended subject is the widely researched Farnesoid X Receptor (FXR) agonist GW4064, which has the CAS number 278779-30-9[\[4\]](#)[\[5\]](#)[\[6\]](#). This guide will proceed with a comprehensive characterization of GW4064, a compound of substantial interest to the target audience.

GW4064: A Potent, Selective, Non-steroidal Farnesoid X Receptor (FXR) Agonist Introduction for the Research Professional

GW4064 is a synthetic, non-steroidal isoxazole-based agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis[\[7\]](#)[\[8\]](#). Its high potency and selectivity have established it as a critical chemical tool for elucidating the physiological and pathophysiological functions of FXR[\[5\]](#). This guide provides a detailed overview of GW4064's physicochemical properties, mechanism of action, key biological effects, and practical experimental protocols for its use in a research setting.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research, from stock solution preparation to interpretation of biological data.

Property	Value	Source
Chemical Name	3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid	[4]
CAS Number	278779-30-9	[4][5][6]
Molecular Formula	C ₂₈ H ₂₂ Cl ₃ NO ₄	[4][5]
Molecular Weight	542.84 g/mol	[4]
Appearance	White solid	[6]
Purity	≥97% (typically by HPLC)	[4]
Solubility	Soluble to 100 mM in DMSO and up to 25 mg/mL in DMF. Poorly soluble in ethanol and aqueous solutions.	[4][5]

Part 1: The Core Mechanism of Action - FXR Activation

GW4064 exerts its biological effects by binding to and activating FXR, a ligand-activated transcription factor. FXR is highly expressed in metabolically active tissues such as the liver, intestine, kidneys, and adrenal glands[8].

Ligand Binding and Receptor Activation

GW4064 is a potent FXR agonist with a reported EC₅₀ (half-maximal effective concentration) of approximately 15-65 nM[9]. Upon entering the cell, GW4064 binds to the ligand-binding domain

of FXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.

Transcriptional Regulation

The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding initiates the transcription of a host of genes involved in metabolic regulation.

One of the most critical target genes is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. By inducing SHP expression, FXR (and by extension, GW4064) orchestrates a secondary wave of gene regulation, as SHP acts as a repressor of other transcription factors involved in bile acid synthesis and gluconeogenesis[7].

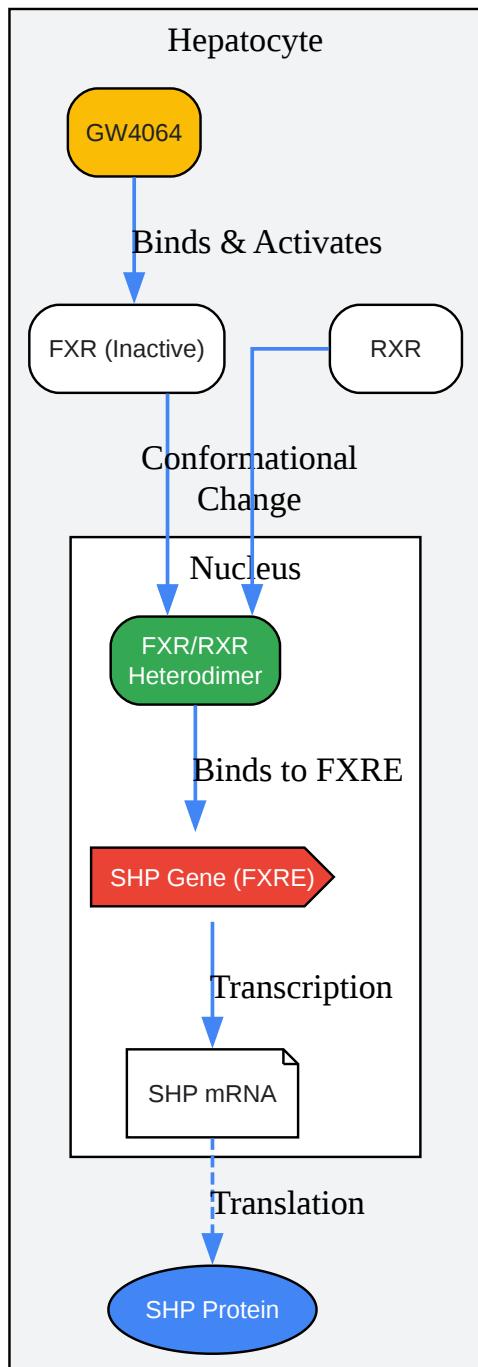


Fig 1: GW4064-mediated FXR activation and SHP induction.

[Click to download full resolution via product page](#)

Fig 1: GW4064-mediated FXR activation and SHP induction.

Part 2: Key Biological Effects & Therapeutic Implications

The activation of FXR by GW4064 triggers a cascade of effects that have significant implications for metabolic diseases, inflammation, and cancer research.

Bile Acid Homeostasis and Hepatoprotection

FXR is the primary sensor for bile acids. GW4064 mimics the action of endogenous bile acids, providing a protective effect in cholestatic liver injury models. It achieves this by:

- Repressing Bile Acid Synthesis: Inducing SHP, which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.
- Promoting Bile Acid Transport: Increasing the expression of canalicular transporters like BSEP (Bile Salt Export Pump) and MRP2, which are crucial for clearing bile acids from hepatocytes^[8].

In rat models of cholestasis, GW4064 treatment led to decreased necrosis, reduced inflammation, and increased expression of genes involved in bile acid transport, highlighting its hepatoprotective potential^[8].

Lipid and Glucose Metabolism

GW4064 has demonstrated significant effects on lipid and glucose levels, making it a valuable tool for studying metabolic syndrome.

- Lipid Regulation: In diabetic db/db mice, GW4064 improves hyperlipidemia. It can suppress hepatic steatosis (fatty liver) by reducing the expression of the lipid transporter CD36^[10].
- Glucose Control: The compound can improve hyperglycemia by decreasing the transcription of key gluconeogenic enzymes, such as PEPCK and G6Pase^[10].

Inflammation and Intestinal Barrier Function

FXR activation has anti-inflammatory properties. GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced liver inflammation and apoptosis in mice. Furthermore, it can ameliorate LPS-induced intestinal barrier dysfunction by upregulating tight-junction markers

and modulating the α Klotho/ β Klotho/FGFs pathways, which are crucial for maintaining intestinal integrity[11][12].

Off-Target Considerations

While highly selective, it is important for researchers to be aware that at high concentrations, GW4064 has been reported to have FXR-independent effects, including the activation of G protein-coupled receptors, leading to an increase in intracellular calcium and cAMP[13]. This underscores the importance of careful dose-response studies.

Part 3: Experimental Protocols & Methodologies

The following protocols provide a starting point for researchers investigating the effects of GW4064 in common experimental systems.

Preparation of GW4064 Stock Solutions

Causality: GW4064 is hydrophobic. A high-concentration stock solution in an appropriate organic solvent is necessary for accurate and reproducible dosing in aqueous cell culture media or for in vivo formulations. DMSO is the most common solvent due to its high solvating power and compatibility with most biological assays at low final concentrations.

Protocol:

- Materials: GW4064 powder, anhydrous DMSO, sterile microcentrifuge tubes.
- Calculation: To prepare a 10 mM stock solution, use the following formula: $\text{Volume of DMSO (mL)} = [\text{Mass of GW4064 (mg)} / 542.84 \text{ (g/mol)}] / 0.010 \text{ (mol/L)}$ A simplified handling instruction is to add 0.184 mL of DMSO for each mg of GW4064 to yield a 10 mM stock[6].
- Procedure: a. Weigh the desired amount of GW4064 powder in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. A brief warming to 37°C can aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage: Store stock solutions at -20°C. The powder should be stored at 4°C, desiccated[6].

In Vitro Assay: Gene Expression Analysis in HepG2 Cells

Causality: This workflow validates the activity of GW4064 by measuring the transcriptional upregulation of a known FXR target gene, SHP, in a human hepatocyte cell line.

[Click to download full resolution via product page](#)

Fig 2: Workflow for analyzing GW4064-induced gene expression.

Protocol:

- Cell Culture: Seed HepG2 cells in a 6-well plate at a density that will result in ~80% confluence at the time of treatment. Culture in appropriate media (e.g., MEM with 10% FBS).
- Treatment: After 24 hours, replace the medium with fresh medium containing either GW4064 (final concentration of 1 μ M is a common starting point) or a corresponding volume of the vehicle (DMSO, typically $\leq 0.1\%$ v/v).
- Incubation: Incubate the cells for 24 to 48 hours. A 48-hour treatment resulted in a ~3-fold increase in SHP mRNA in primary human hepatocytes[7].
- RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 μ g of total RNA using a reverse transcription kit.

- qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for SHP and a stable housekeeping gene (e.g., GAPDH, ACTB).
- Data Analysis: Calculate the relative fold change in SHP expression in GW4064-treated cells compared to vehicle-treated cells using the $\Delta\Delta Ct$ method.

Conclusion

GW4064 remains an indispensable pharmacological tool for the scientific community. Its potent and selective activation of FXR allows for detailed investigation into the receptor's role in a multitude of metabolic and inflammatory pathways. As with any potent biological modulator, its use requires careful experimental design, including appropriate dose-selection and consideration of potential off-target effects. This guide serves as a foundational resource for researchers aiming to leverage the power of GW4064 to advance our understanding of nuclear receptor signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 214476-78-5 | 4-Chloro-8-methoxyquinoline-3-carbonitrile | Chlorides | Ambeed.com [ambeed.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cellagentechnology.com [cellagentechnology.com]
- 7. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the α Klotho/ β Klotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Farnesoid X Receptor (FXR) Agonist GW4064]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371241#cas-number-214476-78-5-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com